molecular formula C4H5N3 B1174851 scrub typhus antigen 22 CAS No. 145138-48-3

scrub typhus antigen 22

Cat. No.: B1174851
CAS No.: 145138-48-3
Attention: For research use only. Not for human or veterinary use.
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Description

Scrub Typhus Antigen 22, also referred to as the 22-kDa scrub typhus antigen (sta22), is a recombinant protein derived from Orientia tsutsugamushi , the obligate intracellular bacterium responsible for scrub typhus . This antigen is categorized among the prominent membrane-bound antigen genes identified in early studies of scrub typhus and is considered a target of interest for research, particularly in the context of vaccine development and pathogen characterization . Scrub typhus is a severe public health concern in the Asia-Pacific region, endemic to the "tsutsugamushi triangle," and causes symptoms such as fever, rash, and often a characteristic eschar at the site of the chigger bite . The genetic makeup of O. tsutsugamushi is notable for its extreme heterogeneity and strain structural variation, which is particularly evident in major surface antigens and presents a significant challenge for the development of reliable diagnostics and vaccines . As a research reagent, this compound (sta22) provides scientists with a specific tool for exploring the complex biology of O. tsutsugamushi , investigating host-pathogen interactions, and evaluating the immune response in pre-clinical models. This product is intended for research applications only and is not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

145138-48-3

Molecular Formula

C4H5N3

Synonyms

scrub typhus antigen 22

Origin of Product

United States

Comparison with Similar Compounds

56-kDa Type-Specific Antigen

  • Source : A major outer membrane protein of O. tsutsugamushi, encoded by the 56-kDa gene.
  • Diagnostic Use: Gold standard for molecular diagnostics (PCR, sequencing) and serotyping .
  • Advantages : High specificity and sensitivity; enables strain differentiation.
  • Limitations : Genetic variability across strains (e.g., Shimokoshi-type shows low cross-reactivity with prototype strains like Karp, Kato, Gilliam) .

Weil-Felix Test Antigens (OXK, OX19, OX2)

  • Source : Proteus mirabilis antigens (OXK, OX19, OX2).
  • Diagnostic Use: Agglutination-based assay; OXK reactivity indicates scrub typhus .
  • Advantages : Low cost and rapid results.
  • Limitations : Poor sensitivity (62%) and specificity due to cross-reactivity with other rickettsial diseases .

GroEL Chaperonin Antigen

  • Source : Heat shock protein (GroEL) of O. tsutsugamushi.
  • Diagnostic Use: Basis for immunochromatographic tests (ICT) and loop-mediated isothermal amplification (LAMP) .
  • Advantages : High sensitivity in early infection; suitable for point-of-care testing.
  • Limitations : Requires technical expertise and validation against diverse strains .
  • Comparison with Antigen 22 : GroEL-based assays are more advanced for field use, but antigen 22 remains critical in settings lacking molecular infrastructure .

Prototype Strain Antigens (Karp, Kato, Gilliam)

  • Source : Laboratory-cultured O. tsutsugamushi strains.
  • Diagnostic Use: Reference antigens for immunofluorescence assays (IFA) and ELISA.
  • Advantages : Standardized for serological testing.
  • Limitations: Fail to detect non-prototype strains (e.g., Shimokoshi) .
  • Comparison with Antigen 22 : Both antigen 22 and prototype antigens face challenges in detecting genetically divergent strains, but antigen 22 is more cost-effective to produce .

Table 1: Comparative Overview of Scrub Typhus Antigens

Antigen Source Diagnostic Method Sensitivity Specificity Key Limitations
Antigen 22 Rodent tissues/fluids Complement fixation Moderate* High Strain variability
56-kDa antigen O. tsutsugamushi PCR, sequencing High High Requires molecular facilities
Weil-Felix (OXK) Proteus mirabilis Agglutination Low Moderate Cross-reactivity
GroEL O. tsutsugamushi ICT, LAMP High High Technical complexity
Prototype strains Lab-cultured strains IFA, ELISA Variable Variable Miss non-prototype strains

*Sensitivity inferred from studies showing detectable antigen levels in acute-phase rodent samples .

Research Findings and Challenges

  • Antigen 22 in Diagnostics: Effective in CFT but less sensitive than molecular methods (e.g., 56-kDa PCR). Its utility is maximized in acute-phase samples before antibody development .
  • Heterogeneity in POCTs : Commercial rapid tests using antigens like groEL or prototype strains show variable sensitivity (50–90%) due to regional strain diversity and methodological inconsistencies .
  • Emerging Technologies: CRISPR/Cas12a-based platforms and next-generation ICTs aim to improve sensitivity but require validation against antigen 22 and other benchmarks .

Q & A

Q. What is the role of scrub typhus antigen 22 in diagnostic assays, and how does it compare to other antigenic targets?

Antigen 22 is a protein target derived from Orientia tsutsugamushi used in serological assays to detect scrub typhus infections. Its specificity and sensitivity depend on regional strain variability. For example, IgM Immunofluorescence Assays (IFA) often incorporate multiple strains (e.g., Karp, Kato, Gilliam, Boryong) to account for antigenic diversity, as antigenic heterogeneity can lead to false negatives if local strains are underrepresented . Researchers should validate antigen 22 against local isolates and pair it with clinical data (e.g., fever duration, eschar presence) to improve diagnostic accuracy .

Q. Which experimental methodologies are recommended for detecting antigen 22 in clinical samples?

Key approaches include:

  • Immunofluorescence Assays (IFA): Uses fluorescently labeled antibodies to visualize antigen-antibody complexes in patient sera. Requires standardized protocols for serum dilution and microscopy interpretation .
  • ELISA: Quantifies antibody titers against recombinant antigen 22. Optimal cut-off values must be calibrated using endemic vs. non-endemic control populations to reduce cross-reactivity .
  • PCR-based methods: Amplify conserved regions of the 56-kDa antigen gene (a homolog of antigen 22) to confirm active infection. However, genetic variability necessitates strain-specific primers .

Q. How do antigenic variations in Orientia tsutsugamushi impact the reliability of antigen 22 in cross-sectional studies?

Antigenic heterogeneity across strains (e.g., Karp vs. Boryong) can reduce assay sensitivity if antigen 22 is derived from a single strain. Researchers should:

  • Perform phylogenetic analysis of local O. tsutsugamushi isolates to identify dominant antigenic variants .
  • Use multiplex assays incorporating multiple antigens or chimeric proteins to broaden coverage .
  • Validate findings with paired acute/convalescent sera to distinguish false negatives from true seroconversion .

Advanced Research Questions

Q. What statistical models are suitable for analyzing spatio-temporal trends in antigen 22 seroprevalence data?

Bayesian hierarchical models with zero-inflated Poisson (ZIP) distributions are effective for scrub typhus data, as they account for over-dispersion (common in regions with sporadic cases). Key steps:

  • Stage 1: Model meteorological covariates (e.g., temperature, humidity) using spatial interpolation to align with administrative district-level incidence data.
  • Stage 2: Incorporate space-time interaction terms to capture dynamic transmission patterns (e.g., autumn outbreaks linked to agricultural activities in South Korea) .
  • Validation: Compare model predictions with ground-truth IFA or PCR data to assess robustness .

Q. How can cellular immune responses to antigen 22 inform vaccine development?

Ex vivo IFN-γ ELISpot assays measure T-cell reactivity to antigen 22 in endemic populations. For example:

  • Correlation with humoral immunity: Strong IFN-γ responses in Thai endemic regions correlate with high IgG titers (Spearman’s R = 0.57, p < 0.0001), suggesting synergistic protection .
  • Epitope mapping: Identify immunodominant regions of antigen 22 using overlapping peptides and HLA genotyping. This guides subunit vaccine design to prioritize conserved epitopes .
  • Challenge studies: Use murine models to test antigen 22’s protective efficacy against heterologous strains, addressing antigenic variability challenges .

Q. What are the limitations of antigen 22 in differentiating acute vs. past scrub typhus infections?

Antigen 22-based IgM assays often yield false positives due to persistent antibodies from prior infections. Solutions include:

  • Kinetic ELISA: Measure rising IgM/IgG titers in paired sera (acute and convalescent) to confirm acute infection .
  • Combination assays: Integrate antigen 22 with PCR (e.g., 47-kDa gene targets) or CRP/procalcitonin biomarkers to improve specificity .
  • Machine learning: Train classifiers using clinical (e.g., thrombocytopenia) and serological data to distinguish active infections .

Methodological Best Practices

Q. How should researchers validate antigen 22 in underrepresented populations?

  • Cohort design: Enroll participants from diverse geographic and demographic backgrounds to assess antigen 22’s performance across strains.
  • Reference standards: Use IFA with ≥4 strains as a gold standard for comparison .
  • Blinded testing: Ensure laboratory personnel are blinded to clinical outcomes to minimize interpretation bias .

Q. What quality control measures are critical for antigen 22 production?

  • Batch consistency: Validate recombinant antigen 22 purity (>95% via SDS-PAGE) and endotoxin levels (<1 EU/µg) for in vivo studies.
  • Antibody validation: Use knockout cell lines or competitive ELISA to confirm antibody specificity .
  • Data transparency: Report RRIDs and catalog numbers for antibodies and antigens to ensure reproducibility .

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